Molidustat sodium is a small-molecule drug primarily classified as a hypoxia-inducible factor prolyl hydroxylase inhibitor. It is designed to stimulate endogenous erythropoietin production, which is crucial for red blood cell formation, particularly in patients suffering from renal anemia associated with chronic kidney disease. Molidustat sodium is currently undergoing clinical evaluations and has shown promise in treating anemia in various patient populations, including those on dialysis and those not receiving dialysis .
Molidustat sodium, also known by its developmental code BAY 85-3934, is synthesized from a class of compounds that interact with prolyl hydroxylase enzymes. These enzymes play a significant role in the regulation of hypoxia-inducible factors, which are transcription factors that mediate cellular responses to low oxygen levels. By inhibiting these enzymes, molidustat sodium promotes the stabilization of hypoxia-inducible factors, leading to increased production of erythropoietin .
The synthesis of molidustat sodium involves several chemical transformations that typically include the formation of the pyrazolone core structure. The compound can be synthesized through a multi-step process that includes:
Specific reaction conditions such as temperature, pH, and reaction time are optimized to yield high purity and yield of molidustat sodium .
Molidustat sodium has a molecular formula of C13H14N8NaO2 and a molecular weight of approximately 318.34 g/mol. The compound features a pyrazolone moiety, which is critical for its biological activity, along with a pyridine ring that facilitates binding to prolyl hydroxylase enzymes.
The structural analysis reveals that molidustat exists predominantly as the pyrazolol tautomer in solid-state conditions, stabilized by intramolecular hydrogen bonding .
Molidustat sodium participates in several chemical reactions relevant to its mechanism of action:
Molidustat sodium acts by inhibiting hypoxia-inducible factor prolyl hydroxylases, which are enzymes responsible for the degradation of hypoxia-inducible factor alpha subunits under normoxic conditions. The inhibition leads to:
Clinical studies have demonstrated that molidustat sodium effectively raises serum erythropoietin levels close to physiological norms in patients with renal anemia .
Molidustat sodium is primarily investigated for its therapeutic potential in treating anemia related to chronic kidney disease. Its applications include:
The drug's ability to stimulate endogenous erythropoietin production positions it as a promising alternative to traditional erythropoiesis-stimulating agents .
Molidustat sodium (BAY 85-3934) is a small-molecule inhibitor targeting the hypoxia-inducible factor prolyl hydroxylase (HIF-PH) enzyme family, which comprises three isoforms (PHD1, PHD2, PHD3). Structurally, it belongs to the 2,4-diheteroaryl-1,2-dihydro-3H-pyrazol-3-one class. The compound features a pyrazole core flanked by nitrogen-containing heterocycles, enabling precise interactions within the catalytic domain of HIF-PH enzymes. Its binding affinity varies across isoforms, with the highest selectivity for PHD2 (IC₅₀ = 280 nM), the primary regulator of HIF-α stability under normoxia [1] [5]. The inhibitory mechanism involves coordination with the Fe²⁺ ion in the enzyme's active site via its pyridinyl-nitrogen and adjacent carbonyl oxygen. This disrupts the enzyme's ability to hydroxylate HIF-α subunits [1] [6].
Table 1: Isoform-Selective Binding Affinities of Molidustat Sodium
HIF-PH Isoform | IC₅₀ (nM) | Functional Role |
---|---|---|
PHD1 | 480 | Minor HIF regulation |
PHD2 | 280 | Primary oxygen sensor |
PHD3 | 450 | Feedback regulation |
Data derived from enzyme inhibition assays using recombinant human HIF-PH isoforms [5].
Molidustat sodium acts as a competitive antagonist of 2-oxoglutarate (2-OG), an essential cofactor for HIF-PH activity. The 2-OG binding pocket in HIF-PH contains conserved residues (e.g., Arg383, Tyr329 in PHD2) that form hydrogen bonds with the 1,2-diketone moiety of 2-OG. Molidustat’s pyrazolone ring mimics this interaction, occupying the 2-OG binding site and preventing substrate recognition [1] [6]. This competition is reversible and oxygen-dependent, as molecular oxygen is a co-substrate in the hydroxylation reaction. Consequently, molidustat elevates HIF-α levels by stalling its degradation, even under normoxic conditions [4] [6].
Under normoxia, HIF-α subunits (HIF-1α, HIF-2α) undergo prolyl hydroxylation by HIF-PH, leading to von Hippel-Lindau (VHL)-mediated ubiquitination and proteasomal degradation. Molidustat blocks this process by inhibiting HIF-PH, enabling HIF-α accumulation. Stabilized HIF-α dimerizes with HIF-1β (constitutively expressed) and translocates to the nucleus. Here, it binds hypoxia-response elements (HREs; consensus sequence 5′-RCGTG-3′) in target genes [4] [6]. Notably, HIF-2α is the primary regulator of erythropoietin (EPO) transcription in renal interstitial fibroblasts, while HIF-1α modulates iron metabolism genes [4] [8].
Table 2: HIF-α Subunits and Their Target Gene Specificities
Subunit | Primary Tissue Expression | Key Target Genes |
---|---|---|
HIF-1α | Ubiquitous | PDK1, LDHA, VEGF |
HIF-2α | Renal, hepatic | EPO, DMT1, VEGF |
Data synthesized from molecular studies on HIF-mediated transcription [4] [8].
Nuclear HIF-2α complexes activate EPO transcription in renal EPO-producing (REP) cells and hepatocytes. In CKD, molidustat restores near-physiological EPO levels by rescuing REP cell function, as evidenced by dose-dependent hemoglobin increases in feline CKD models (hematocrit: +4% to +7% points; p < 0.001) [3] [7] [9]. Concurrently, HIF activation enhances iron bioavailability via:
Table 3: HIF-Regulated Genes in Erythropoiesis and Iron Homeostasis
Gene | Protein Function | Physiological Impact |
---|---|---|
EPO | Erythropoietin | Stimulates erythroid progenitor differentiation |
DMT1 | Divalent metal transporter 1 | Enhances intestinal iron uptake |
TFRC | Transferrin receptor | Facilitates cellular iron import |
FPN | Ferroportin | Promotes iron release from stores |
HAMP (Hepcidin) | Iron-regulatory hormone | Repressed to increase iron availability |
Genes consistently upregulated (or repressed) in response to HIF stabilization [4] [6] [8].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7